molecular formula C9H7FO2 B8100146 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B8100146
M. Wt: 166.15 g/mol
InChI Key: HDADYBSYVRVIPL-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated derivative of indenone, a compound known for its aromatic properties and potential applications in various fields of science and industry. This compound features a fluorine atom and a hydroxyl group attached to its indenone structure, which significantly influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

  • Starting Material: The synthesis often begins with 2,3-dihydro-1H-inden-1-one as the starting material.

  • Hydroxylation: The hydroxyl group is introduced using hydroxylation reagents like OsO4 or KMnO4 under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, resulting in the formation of 4-fluoro-6-oxo-2,3-dihydro-1H-inden-1-one.

  • Reduction: Reduction reactions can reduce the carbonyl group to an alcohol, producing 4-fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-ol.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridine, often used in acidic conditions.

  • Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-fluoro-6-oxo-2,3-dihydro-1H-inden-1-one

  • Reduction: 4-fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-ol

  • Substitution: Various derivatives depending on the substituent used

Scientific Research Applications

4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses.

  • Medicine: It may be used in the development of new drugs, particularly those targeting specific receptors or enzymes.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure with a bromine atom instead of a hydroxyl group.

  • 4-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group.

  • 6-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom.

Uniqueness: 4-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the combination of both fluorine and hydroxyl groups, which provides distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-fluoro-6-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDADYBSYVRVIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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